AMCA-6-dUTP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

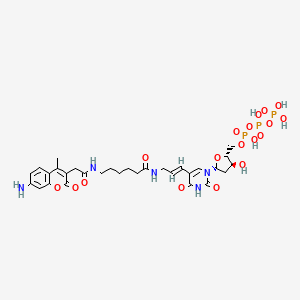

Molecular Formula |

C30H40N5O18P3 |

|---|---|

Molecular Weight |

851.6 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C30H40N5O18P3/c1-17-20-9-8-19(31)12-23(20)51-29(40)21(17)13-26(38)33-10-4-2-3-7-25(37)32-11-5-6-18-15-35(30(41)34-28(18)39)27-14-22(36)24(50-27)16-49-55(45,46)53-56(47,48)52-54(42,43)44/h5-6,8-9,12,15,22,24,27,36H,2-4,7,10-11,13-14,16,31H2,1H3,(H,32,37)(H,33,38)(H,45,46)(H,47,48)(H,34,39,41)(H2,42,43,44)/b6-5+/t22-,24+,27+/m0/s1 |

InChI Key |

JOYRMWPIHHXOPJ-CFQWBBOESA-N |

Isomeric SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

AMCA-6-dUTP: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties and applications of AMCA-6-dUTP, a blue fluorescent nucleotide analog for DNA and cDNA labeling.

Introduction

This compound (Aminomethylcoumarin-6-dUTP) is a modified deoxyuridine triphosphate that is covalently labeled with the fluorescent dye AMCA. This analog can be enzymatically incorporated into DNA or cDNA as a substitute for its natural counterpart, deoxythymidine triphosphate (dTTP).[1][2] The resulting fluorescently labeled nucleic acid probes are valuable tools in a variety of molecular biology applications, including fluorescence in situ hybridization (FISH), microarray analysis, and PCR-based assays.[1][2] The AMCA fluorophore emits a vibrant blue fluorescence, making it a useful component in multicolor detection systems.[1]

Physicochemical and Spectroscopic Properties

This compound is a stable molecule that can be stored for extended periods under appropriate conditions. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H40N5O18P3 (free acid) | |

| Molecular Weight | 851.58 g/mol (free acid) | |

| Exact Mass | 851.16 g/mol (free acid) | |

| Purity | ≥ 95% (HPLC) | |

| Excitation Wavelength (λexc) | 350 nm | |

| Emission Wavelength (λem) | 450 nm | |

| Molar Extinction Coefficient (ε) | 19.0 L mmol-1 cm-1 (in Tris-HCl, pH 7.5) | |

| Appearance | Colorless to slightly yellow solution | |

| Supplied as | 1.0 - 1.1 mM solution in 10 mM Tris-HCl, pH 7.5 ±0.5 | |

| Storage Conditions | Store at -20°C. Short-term exposure (up to 1 week cumulative) to ambient temperature is possible. | |

| Shelf Life | 12 months from date of delivery |

Important Note: Protect the dye-labeled dUTP from exposure to light and conduct experimental procedures in low-light conditions to prevent photobleaching.

Experimental Applications and Protocols

This compound is primarily used for the enzymatic generation of fluorescently labeled DNA probes. The two most common methods for this are Polymerase Chain Reaction (PCR) and Nick Translation.

Polymerase Chain Reaction (PCR) Labeling

In this method, this compound is included in the PCR master mix along with the other dNTPs. During the amplification process, Taq polymerase or other suitable DNA polymerases incorporate the fluorescent nucleotide into the newly synthesized DNA strands.

| Reagent | Recommended Ratio |

| This compound | 20-30% of total dTTP concentration |

| dTTP | 70-80% of total dTTP concentration |

Note: The optimal final concentration of this compound may vary depending on the specific application and assay conditions. For best results, it is recommended to perform an individual optimization of the this compound to dTTP ratio.

-

Reaction Setup: Prepare a PCR master mix containing the DNA template, primers, dNTPs (with the optimized this compound/dTTP ratio), PCR buffer, and a thermostable DNA polymerase.

-

Thermal Cycling: Perform PCR with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific template and primers.

-

Purification: After PCR, purify the labeled probe to remove unincorporated nucleotides and primers. This can be achieved using commercially available PCR purification kits or through ethanol precipitation.

Nick Translation

Nick translation is a method for incorporating labeled nucleotides into double-stranded DNA. The process utilizes DNase I to create single-stranded "nicks" in the DNA backbone, and DNA Polymerase I to both remove existing nucleotides from the 5' side of the nick and add new nucleotides (including this compound) to the 3' side.

| Reagent | Recommended Ratio |

| This compound | 30-50% of total dTTP concentration |

| dTTP | 50-70% of total dTTP concentration |

-

Reaction Setup: Combine the DNA template, a dNTP mix containing the optimized ratio of this compound to dTTP, a nick translation buffer, and an enzyme mix of DNase I and DNA Polymerase I.

-

Incubation: Incubate the reaction at 15°C. The incubation time will depend on the desired probe length.

-

Monitoring Probe Size: To monitor the size of the labeled fragments, an aliquot of the reaction can be run on an agarose gel.

-

Reaction Termination: Stop the reaction by adding EDTA and heating.

-

Purification: Purify the labeled probe to remove unincorporated nucleotides.

Fluorescence in situ Hybridization (FISH)

AMCA-labeled probes generated by PCR or nick translation are ideally suited for FISH applications. In FISH, the fluorescent probe is hybridized to a specific DNA sequence within a chromosome or cell, allowing for the visualization of that sequence.

-

Sample Preparation: Prepare the biological sample (e.g., metaphase chromosomes, tissue sections) on a microscope slide.

-

Denaturation: Denature the DNA in both the sample and the AMCA-labeled probe.

-

Hybridization: Apply the denatured probe to the denatured sample and incubate under conditions that promote sequence-specific binding.

-

Washing: Wash the slide to remove any unbound or non-specifically bound probe.

-

Counterstaining: Stain the nuclei with a counterstain (e.g., DAPI) to visualize all chromosomes.

-

Visualization: Visualize the sample using a fluorescence microscope equipped with the appropriate filter sets for AMCA and the counterstain.

Safety and Handling

This compound is intended for research use only. As with all laboratory chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this product. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and reliable reagent for the enzymatic labeling of DNA and cDNA. Its bright blue fluorescence, coupled with its efficient incorporation by common DNA polymerases, makes it an excellent choice for a range of applications in molecular biology, genomics, and cell biology. Careful optimization of labeling reactions will ensure the generation of high-quality fluorescent probes for sensitive and specific detection of nucleic acid sequences.

References

A Technical Guide to DNA Labeling with AMCA-6-dUTP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and methodologies for labeling DNA with AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate). AMCA is a blue fluorescent dye valued for its brightness and large Stokes shift, making it a useful tool in various molecular biology applications. This document provides a comprehensive overview of the labeling mechanisms, detailed experimental protocols, and key quantitative data to assist researchers in successfully employing this compound for their specific needs.

Core Principles of this compound DNA Labeling

This compound is a modified deoxynucleotide triphosphate where the fluorescent dye AMCA is attached to the C5 position of the uridine base via a 6-carbon linker. This strategic placement of the dye and linker minimizes interference with the enzymatic incorporation of the nucleotide into a growing DNA strand. The primary mechanism of labeling involves the substitution of thymidine triphosphate (dTTP) with this compound in an enzymatic DNA synthesis reaction. DNA polymerases recognize this compound as an analog of dTTP and incorporate it opposite to adenine bases in the template DNA strand.

The efficiency of this incorporation is dependent on the chosen DNA polymerase. Generally, polymerases lacking a 3' to 5' exonuclease (proofreading) activity, such as Taq polymerase, are more efficient at incorporating modified nucleotides like this compound.[1] Proofreading polymerases, such as Pfu and KOD, tend to be less efficient as they may recognize the modified nucleotide as an error and excise it.[1]

Quantitative Data

The successful application of fluorescently labeled DNA probes relies on the photophysical properties of the dye and the efficiency of its incorporation. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 350 nm | [2] |

| Emission Wavelength (λem) | 450 nm | [2] |

| Molar Extinction Coefficient (ε) | 19.0 L mmol⁻¹ cm⁻¹ | [2] |

| Recommended this compound:dTTP ratio (PCR) | 1:4 to 1:2 (20-30% this compound) | |

| Recommended this compound:dTTP ratio (Nick Translation) | 1:2 to 1:1 (30-50% this compound) |

Experimental Protocols

This section provides detailed methodologies for the most common enzymatic techniques used to label DNA with this compound. It is crucial to protect the dye-labeled dUTP from light and to perform experimental procedures in low-light conditions to prevent photobleaching.

Polymerase Chain Reaction (PCR) Labeling

This method allows for the amplification and simultaneous labeling of a specific DNA sequence.

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase (or another suitable non-proofreading polymerase)

-

10X PCR buffer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound (1 mM solution)

-

Nuclease-free water

Protocol:

-

Reaction Setup: Prepare the PCR reaction mixture on ice. For a typical 50 µL reaction, combine the following components:

-

10X PCR Buffer: 5 µL

-

dNTP mix (10 mM each of dATP, dCTP, dGTP; 7-8 mM dTTP): 1 µL

-

This compound (1 mM): 2-3 µL (final concentration 20-30 µM)

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA Template (1-10 ng): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.25 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

PCR Amplification: Perform PCR using standard cycling conditions, optimized for the specific primers and template. A general protocol is as follows:

-

Initial Denaturation: 94°C for 2 minutes

-

25-35 Cycles:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 50-65°C for 30 seconds (adjust based on primer Tm)

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5 minutes

-

-

Purification: (Optional but recommended) Purify the labeled PCR product to remove unincorporated this compound and other reaction components using a PCR purification kit or ethanol precipitation.

-

Analysis: Analyze the labeled DNA by agarose gel electrophoresis. The labeled DNA can be visualized using a UV transilluminator.

Nick Translation Labeling

This method is suitable for labeling double-stranded DNA probes of at least 1 kb in length. It involves the simultaneous action of DNase I to introduce nicks and DNA Polymerase I to incorporate labeled nucleotides.

Materials:

-

Double-stranded DNA (1 µg)

-

10X Nick Translation Buffer

-

dNTP mix (without dTTP)

-

This compound

-

DNA Polymerase I/DNase I enzyme mix

-

Nuclease-free water

-

0.5 M EDTA

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Double-stranded DNA: 1 µg

-

10X Nick Translation Buffer: 5 µL

-

dNTP mix (0.5 mM each of dATP, dCTP, dGTP): 5 µL

-

This compound (0.3-0.5 mM): 1 µL

-

dTTP (0.3-0.5 mM): 1 µL

-

DNA Polymerase I/DNase I enzyme mix: 10 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Incubation: Incubate the reaction at 15°C for 90-120 minutes.

-

Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purification: Separate the labeled probe from unincorporated nucleotides using spin columns or ethanol precipitation.

3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

This method adds a tail of this compound to the 3'-hydroxyl ends of DNA fragments in a template-independent manner.

Materials:

-

DNA fragment with a 3'-OH end

-

Terminal deoxynucleotidyl Transferase (TdT)

-

5X TdT Reaction Buffer

-

This compound

-

Nuclease-free water

Protocol:

-

Reaction Setup: Combine the following components in a microcentrifuge tube:

-

DNA fragment (1-10 pmol)

-

5X TdT Reaction Buffer: 4 µL

-

This compound (1 mM): 1 µL

-

TdT (20 U/µL): 1 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Termination: Stop the reaction by heating at 70°C for 10 minutes.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

AMCA-6-dUTP for Non-Radioactive DNA Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AMCA-6-dUTP, a blue-fluorescent nucleotide analog for the non-radioactive labeling of DNA. It details its chemical and spectral properties, provides protocols for common labeling techniques, and presents a comparative analysis with other widely used labeling molecules. This document is intended to equip researchers with the necessary information to effectively utilize this compound in their experimental workflows, particularly in applications such as fluorescence in situ hybridization (FISH) and microarray analysis.

Introduction to Non-Radioactive DNA Labeling

The detection of specific nucleic acid sequences is fundamental to many molecular biology techniques. Historically, this was achieved using radioactively labeled probes. However, due to safety concerns, regulatory hurdles, and the inherent instability of radioisotopes, non-radioactive labeling methods have become the standard in most laboratories. These methods primarily involve the incorporation of a modified nucleotide, which can be either a fluorophore for direct detection or a hapten (like biotin or digoxigenin) for indirect detection.

This compound (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a derivative of dUTP that is conjugated to a blue-fluorescent aminomethylcoumarin dye. It can be enzymatically incorporated into DNA as a substitute for thymidine triphosphate (dTTP) by various DNA polymerases. The resulting fluorescently labeled DNA probes can be directly visualized using fluorescence microscopy, eliminating the need for secondary detection steps.

Properties of this compound and Comparative Molecules

The choice of a labeling molecule depends on several factors, including the excitation and emission characteristics of the fluorophore, its quantum yield, extinction coefficient, and the efficiency of its enzymatic incorporation. Below is a comparative summary of the key properties of this compound alongside other common labeling nucleotides.

| Property | This compound | Fluorescein-12-dUTP | Cy3-dUTP | Digoxigenin-11-dUTP |

| Label | AMCA (Aminomethylcoumarin) | Fluorescein | Cyanine 3 | Digoxigenin (Hapten) |

| Detection Method | Direct (Fluorescence) | Direct (Fluorescence) | Direct (Fluorescence) | Indirect (Antibody-based) |

| Excitation Max (λex) | 350 nm[1] | 492 nm[2] | 550 nm[3] | Not Applicable |

| Emission Max (λem) | 450 nm[1] | 517 nm[2] | 570 nm | Not Applicable |

| Molar Extinction Coefficient (ε) | 19,000 L·mol⁻¹·cm⁻¹ | 83,000 L·mol⁻¹·cm⁻¹ | 150,000 L·mol⁻¹·cm⁻¹ | 8,800 L·mol⁻¹·cm⁻¹ (at 290 nm) |

| Quantum Yield (Φ) | Not specified | ~0.79 (for fluorescein) | >0.15 | Not Applicable |

| Molecular Weight (free acid) | 851.58 g/mol | 994.69 g/mol | 1135.97 g/mol | 1066.91 g/mol |

Note: Quantum yield and photostability can be highly dependent on the local chemical environment.

Enzymatic Incorporation of this compound

This compound is designed to be a substrate for a variety of DNA polymerases. The efficiency of incorporation can be influenced by the specific polymerase used, the concentration of the labeled nucleotide, and the ratio of labeled to unlabeled dUTP in the reaction mixture.

General Workflow for Enzymatic DNA Labeling

The following diagram illustrates the general principle of incorporating a modified dUTP, such as this compound, into a DNA strand through enzymatic action.

Workflow for enzymatic DNA labeling with this compound.

Experimental Protocols

Detailed methodologies for two common non-radioactive DNA labeling techniques using this compound are provided below. It is recommended to optimize the ratio of this compound to dTTP for specific applications and polymerases to achieve desired labeling density and product yield.

DNA Labeling by Polymerase Chain Reaction (PCR)

This method incorporates this compound into a specific DNA fragment during amplification.

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase or other suitable polymerase

-

10x PCR buffer

-

dNTP mix (dATP, dCTP, dGTP at 10 mM each)

-

dTTP (10 mM)

-

This compound (1 mM)

-

Nuclease-free water

Procedure:

-

Prepare a dNTP/AMCA-6-dUTP Mix: For a final concentration of 20-30% this compound, mix the dNTPs, dTTP, and this compound. For example, to achieve a 25% labeling density in the final reaction, the dNTP mix for the PCR should contain:

-

dATP, dCTP, dGTP: 200 µM each

-

dTTP: 150 µM

-

This compound: 50 µM

-

-

Set up the PCR Reaction (50 µL total volume):

-

10x PCR Buffer: 5 µL

-

dNTP/AMCA-6-dUTP Mix: 5 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA Template (10-100 ng): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

Nuclease-free water: to 50 µL

-

-

Perform Thermal Cycling:

-

Initial Denaturation: 95°C for 3-5 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute per kb of product length

-

-

Final Extension: 72°C for 5-10 minutes

-

Hold: 4°C

-

-

Purification: Purify the labeled PCR product using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides.

-

Verification: Analyze the labeled product on an agarose gel. The labeled DNA should migrate slightly slower than the unlabeled counterpart.

DNA Labeling by Nick Translation

This method introduces nicks into a double-stranded DNA, which are then filled in by a DNA polymerase using a mix of nucleotides that includes this compound.

Materials:

-

DNA template (e.g., plasmid, BAC)

-

10x Nick Translation Buffer (e.g., 500 mM Tris-HCl, 100 mM MgSO₄, 1 mM DTT, pH 7.2)

-

DNase I

-

DNA Polymerase I

-

dNTP mix (dATP, dCTP, dGTP at 0.5 mM each)

-

dTTP (0.5 mM)

-

This compound (1 mM)

-

Stop Buffer (e.g., 0.5 M EDTA)

-

Nuclease-free water

Procedure:

-

Prepare the Reaction Mix: In a microcentrifuge tube, combine on ice:

-

DNA template (1 µg): x µL

-

10x Nick Translation Buffer: 5 µL

-

dNTP mix (without dTTP): 5 µL

-

A mix of dTTP and this compound to achieve a 30-50% final concentration of the labeled nucleotide. For a 40% ratio:

-

0.5 mM dTTP: 3 µL

-

1 mM this compound: 2 µL

-

-

DNase I (diluted to an optimal concentration, to be determined empirically): 1 µL

-

DNA Polymerase I (10 U/µL): 1 µL

-

Nuclease-free water: to 50 µL

-

-

Incubation: Incubate the reaction at 15°C for 1-2 hours.

-

Stop the Reaction: Add 5 µL of Stop Buffer.

-

Purification: Purify the labeled probe using a spin column or ethanol precipitation.

Application Workflow: Fluorescence In Situ Hybridization (FISH)

This compound labeled probes are well-suited for FISH applications to visualize specific DNA sequences within chromosomes.

Workflow for Fluorescence In Situ Hybridization (FISH) using an this compound labeled probe.

Advantages and Limitations of this compound

Advantages:

-

Direct Detection: As a fluorescently labeled nucleotide, it allows for the direct visualization of the probe, simplifying the experimental workflow by eliminating the need for secondary detection steps required for hapten-labeled probes.

-

Blue Emission: The blue fluorescence of AMCA provides a distinct spectral channel that can be used in multicolor imaging experiments alongside green, red, and far-red fluorophores.

-

Good Enzymatic Incorporation: The linker arm between the dUTP and the AMCA dye is optimized to facilitate efficient incorporation by DNA polymerases.

Limitations:

-

Lower Molar Extinction Coefficient: Compared to other common fluorophores like fluorescein and Cy3, AMCA has a lower molar extinction coefficient, which may result in lower signal intensity.

-

Photostability: Coumarin-based dyes like AMCA can be more susceptible to photobleaching compared to more modern fluorescent dyes, which may be a limiting factor in experiments requiring prolonged exposure to excitation light.

-

Autofluorescence: Biological samples often exhibit autofluorescence in the blue and green spectral regions, which can interfere with the detection of AMCA's signal. Careful selection of filters and background subtraction may be necessary.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no labeling | Inefficient polymerase activity | Use a polymerase known to be efficient with modified nucleotides. Optimize Mg²⁺ concentration. |

| Incorrect ratio of labeled to unlabeled dUTP | Optimize the this compound:dTTP ratio. Too high a ratio can inhibit the polymerase. | |

| Degraded this compound | Store this compound at -20°C and protect from light. Avoid repeated freeze-thaw cycles. | |

| Weak fluorescent signal in application (e.g., FISH) | Low labeling efficiency | Verify labeling efficiency on an agarose gel. Re-optimize the labeling reaction. |

| Photobleaching | Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium. | |

| High background autofluorescence | Use appropriate filter sets to minimize bleed-through from autofluorescence. | |

| Non-specific signal | Impure probe | Ensure the labeled probe is properly purified to remove unincorporated nucleotides. |

| Hybridization conditions not optimal | Optimize hybridization temperature, time, and stringency of washes. |

Conclusion

This compound is a valuable tool for the non-radioactive labeling of DNA, offering the convenience of direct detection in the blue fluorescent channel. While it may not provide the brightest signal compared to some other fluorophores, its distinct spectral properties make it a useful option for multicolor applications. Successful implementation of this compound requires careful consideration of the experimental design, including the choice of polymerase, optimization of labeling conditions, and appropriate imaging settings to mitigate potential issues with photobleaching and autofluorescence. This guide provides the foundational knowledge and protocols to enable researchers to effectively integrate this compound into their molecular biology workflows.

References

AMCA-6-dUTP in PCR and Nick Translation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AMCA-6-dUTP and its applications in polymerase chain reaction (PCR) and nick translation for the enzymatic labeling of DNA probes. It is designed to equip researchers with the necessary technical details, including experimental protocols and quantitative data, to effectively utilize this blue fluorescent nucleotide in their work.

Introduction to this compound

This compound (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a modified deoxyuridine triphosphate analog that incorporates a bright and photostable blue fluorescent dye, AMCA (Aminomethylcoumarin Acetate). The AMCA fluorophore is attached to the C5 position of the uridine base via a 6-carbon spacer arm. This linker arm minimizes steric hindrance, facilitating the efficient incorporation of the nucleotide by DNA polymerases.

AMCA is characterized by its distinct blue fluorescence, with excitation and emission maxima typically around 350 nm and 450 nm, respectively. This spectral profile makes it an excellent choice for multicolor fluorescence applications, as its emission spectrum shows minimal overlap with commonly used green and red fluorophores. The fluorescence of AMCA is also notably stable across a wide pH range.

Data Presentation: Properties of this compound

The following table summarizes the key quantitative properties of this compound, essential for experimental design and data interpretation.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~350 nm | [1] |

| Maximum Emission Wavelength (λem) | ~450 nm | [1] |

| Molar Extinction Coefficient (ε) | 19,000 L·mol⁻¹·cm⁻¹ (at λex in Tris-HCl, pH 7.5) | [1] |

| Molecular Weight | 851.58 g/mol (free acid) | [1] |

This compound in PCR Labeling

The incorporation of this compound during PCR allows for the generation of fluorescently labeled DNA probes. These probes can be subsequently used in various applications, including fluorescence in situ hybridization (FISH) and microarray analysis.

Experimental Protocol: PCR Labeling with this compound

This protocol provides a general framework for incorporating this compound into a PCR product. Optimization may be required depending on the specific template, primers, and DNA polymerase used.

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

10x PCR buffer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound solution (1 mM)

-

Nuclease-free water

Procedure:

-

Prepare the PCR Master Mix: In a sterile microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following components:

| Component | Volume | Final Concentration |

| 10x PCR Buffer | 5 µL | 1x |

| dNTP Mix (10 mM each, without dTTP) | 1 µL | 200 µM each |

| dTTP (10 mM) | 0.7 µL | 140 µM |

| This compound (1 mM) | 3 µL | 60 µM |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| DNA Template (10-100 ng) | 1-5 µL | As needed |

| Thermostable DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 units |

| Nuclease-free water | to 50 µL | - |

-

Aliquot and Add Template and Polymerase: Aliquot the master mix into individual PCR tubes. Add the DNA template and DNA polymerase to each tube.

-

Perform Thermal Cycling: Place the PCR tubes in a thermal cycler and perform the following program:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 3 minutes | 1 |

| Denaturation | 95°C | 30 seconds | 30-35 |

| Annealing | 55-65°C* | 30 seconds | |

| Extension | 72°C | 1 minute/kb | |

| Final Extension | 72°C | 5-10 minutes | 1 |

| Hold | 4°C | ∞ |

-

Purification of Labeled Probe: After PCR, it is crucial to remove unincorporated this compound and other reaction components. This can be achieved using standard PCR purification kits or by ethanol precipitation.

Logical Workflow for PCR Labeling

References

AMCA-6-dUTP for Microarray Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microarray analysis remains a cornerstone of high-throughput genomic and transcriptomic research, enabling the simultaneous measurement of thousands of nucleic acid sequences. The choice of fluorescent label is critical to the success of these experiments, directly impacting sensitivity, specificity, and the overall quality of the data. AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a blue fluorescent nucleotide analog used for the enzymatic labeling of DNA and cDNA probes for various molecular biology applications, including microarray analysis. This guide provides a comprehensive technical overview of this compound, its properties, and detailed methodologies for its application in microarray workflows, aimed at researchers, scientists, and professionals in drug development. While less common than green and red fluorescent dyes, blue fluorescent probes can be valuable for multiplexing and specialized applications.

Core Properties of this compound

Understanding the physicochemical and spectral properties of this compound is essential for designing experiments and optimizing instrumentation.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₀N₅O₁₈P₃ | |

| Molecular Weight | 851.58 g/mol | |

| Purity | ≥ 95% (HPLC) | |

| Excitation Maximum (λex) | 350 nm | |

| Emission Maximum (λem) | 450 nm | |

| Molar Extinction Coefficient (ε) | 19,000 L·mol⁻¹·cm⁻¹ | |

| Appearance | Colorless to slightly yellow solution | |

| Storage | -20°C, protected from light |

Experimental Workflow for Microarray Analysis using this compound

The successful use of this compound in microarray analysis involves a multi-step process from probe labeling to data acquisition. Each step must be carefully executed to ensure high-quality, reproducible results.

Experimental workflow for microarray analysis using this compound.

Detailed Experimental Protocols

The following protocols are foundational and may require optimization based on the specific microarray platform, sample type, and experimental goals.

Enzymatic Labeling of cDNA Probes with this compound

This protocol describes the synthesis of AMCA-labeled cDNA from an RNA template using reverse transcriptase.

Materials:

-

Total RNA or mRNA

-

Oligo(dT) or random primers

-

Reverse transcriptase (e.g., SuperScript™ III)

-

5X First-Strand Buffer

-

0.1 M DTT

-

dNTP mix (10 mM each of dATP, dCTP, dGTP; 4 mM dTTP)

-

This compound (1 mM solution)

-

RNase inhibitor

-

Nuclease-free water

Procedure:

-

Prepare the RNA/Primer Mix: In a nuclease-free microcentrifuge tube, combine:

-

1-10 µg of total RNA or 0.5-2 µg of mRNA

-

1 µL of oligo(dT)₂₀ (50 µM) or random hexamers (50 ng/µL)

-

1 µL of 10 mM dNTP mix (with reduced dTTP)

-

Nuclease-free water to a final volume of 12 µL.

-

-

Denaturation: Heat the mixture to 65°C for 5 minutes, then immediately place on ice for at least 1 minute.

-

Prepare the Labeling Master Mix: In a separate tube, combine:

-

4 µL of 5X First-Strand Buffer

-

1 µL of 0.1 M DTT

-

1 µL of RNase inhibitor

-

1.5 µL of this compound (1 mM)

-

1 µL of Reverse Transcriptase (200 U/µL)

-

-

Labeling Reaction: Add 8 µL of the labeling master mix to the RNA/primer mix. The final volume is 20 µL.

-

Incubation: Incubate the reaction at 50°C for 1 hour.

-

Inactivation: Inactivate the enzyme by heating to 70°C for 15 minutes.

-

RNA Hydrolysis: Add 10 µL of 1 M NaOH and incubate at 65°C for 15 minutes to degrade the RNA template.

-

Neutralization: Add 10 µL of 1 M HCl to neutralize the reaction.

Purification of AMCA-Labeled Probes

It is crucial to remove unincorporated this compound, as it can contribute to high background fluorescence.

Materials:

-

PCR purification kit (column-based)

-

Nuclease-free water or TE buffer

Procedure:

-

Follow the manufacturer's protocol for the chosen PCR purification kit.

-

Bind the labeled cDNA to the column.

-

Wash the column to remove unincorporated nucleotides, salts, and enzymes.

-

Elute the purified AMCA-labeled cDNA probe in 30-50 µL of nuclease-free water or elution buffer.

Microarray Hybridization

Materials:

-

Purified AMCA-labeled cDNA probe

-

Microarray slide

-

2X Hybridization buffer (containing formamide, SSC, and a blocking agent like salmon sperm DNA)

-

Humidified hybridization chamber

Procedure:

-

Probe Preparation: Combine the purified AMCA-labeled probe with an equal volume of 2X hybridization buffer.

-

Denaturation: Heat the probe mixture to 95°C for 5 minutes to denature the cDNA, then centrifuge briefly.

-

Hybridization: Apply the denatured probe solution to the microarray slide. Cover with a coverslip, avoiding air bubbles.

-

Incubation: Place the slide in a humidified hybridization chamber and incubate overnight (16-24 hours) at a temperature appropriate for your probe and array design (typically 42-65°C).

Post-Hybridization Washes and Signal Detection

Washing steps are critical for removing non-specifically bound probes and reducing background noise.

Materials:

-

Wash Buffer 1 (e.g., 2X SSC, 0.1% SDS)

-

Wash Buffer 2 (e.g., 0.1X SSC, 0.1% SDS)

-

Wash Buffer 3 (e.g., 0.1X SSC)

-

Centrifuge for drying slides

Procedure:

-

First Wash: Disassemble the hybridization chamber and place the slide in Wash Buffer 1 at the hybridization temperature for 5 minutes.

-

Second Wash: Transfer the slide to pre-warmed Wash Buffer 2 and incubate for 10 minutes at room temperature with gentle agitation.

-

Third Wash: Transfer the slide to Wash Buffer 3 for 5 minutes at room temperature.

-

Drying: Dry the slide by centrifugation (e.g., 1000 rpm for 3-5 minutes).

-

Scanning: Immediately scan the slide using a microarray scanner with a UV excitation source (around 350 nm) and an appropriate emission filter (around 450 nm).

Chemical Structure of this compound

The structure of this compound consists of a deoxyuridine triphosphate molecule modified with an aminomethylcoumarin (AMCA) fluorophore via a 6-carbon linker.

Logical relationship of this compound components.

Applications in Research and Drug Development

While less prevalent than other dyes, this compound can be a valuable tool in specific contexts:

-

Multiplexing: In combination with green and red fluorescent dyes, this compound can enable three- or four-color microarray experiments, increasing the throughput and complexity of studies.

-

Specialized Arrays: For custom microarrays where spectral overlap with other components is a concern, the distinct spectral properties of AMCA can be advantageous.

-

Diagnostic Development: In the development of diagnostic microarrays, the use of multiple colors can allow for the simultaneous detection of different pathogens or genetic markers in a single sample.

Considerations and Troubleshooting

-

Photostability: Coumarin-based dyes like AMCA can be more susceptible to photobleaching than other classes of dyes. It is important to minimize exposure of the labeled probes and the microarray slide to light.

-

Signal Intensity: Blue fluorescent dyes often have lower quantum yields and can produce signals that are less intense than those of commonly used green and red dyes. Optimization of labeling efficiency and scanner settings is crucial.

-

Background Fluorescence: The use of a UV excitation source may increase the background fluorescence from some microarray substrates and blocking agents. Careful selection of materials and stringent washing protocols are necessary to maintain a good signal-to-noise ratio.

-

Dye Bias: As with any fluorescent dye, there is a potential for dye-specific biases in labeling and detection. It is important to perform appropriate experimental controls, such as dye-swap experiments, to identify and correct for such biases.

Conclusion

This compound is a viable, albeit specialized, fluorescent label for microarray analysis. Its unique spectral properties in the blue region open up possibilities for multiplexed experiments that are not achievable with the standard two-color systems. Successful implementation requires careful attention to the specific properties of the dye, including its excitation and emission characteristics and its potential for photobleaching. By following optimized protocols for labeling, hybridization, and signal detection, researchers can effectively incorporate this compound into their microarray workflows to generate high-quality data for a wide range of genomic and transcriptomic applications.

AMCA-6-dUTP: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate), a fluorescently labeled nucleotide crucial for various molecular biology applications, including DNA and cDNA labeling. Understanding the stability profile of this reagent is paramount for ensuring experimental reproducibility and the integrity of research and development outcomes.

Core Stability & Storage Recommendations

Proper storage is critical to maintain the functionality of this compound. The following tables summarize the recommended storage conditions based on available data.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years[1] |

| Solution in Solvent | -80°C | Up to 1 year[1] |

| Solution in 10 mM Tris-HCl, pH 7.5 | -20°C | Up to 12 months |

Table 2: Short-Term and Shipping Stability

| Condition | Temperature | Duration | Recommendation |

| Shipping | Ambient | Up to 1 week (cumulative) | Shipped on blue ice/gel packs is standard practice. |

| Short-term laboratory use | Ambient | Up to 1 week (cumulative) | Minimize exposure; return to recommended storage promptly. |

Factors Influencing Stability

The stability of this compound is primarily influenced by temperature, pH, and exposure to light.

Temperature Stability

As indicated in the storage recommendations, this compound is susceptible to degradation at higher temperatures. Long-term storage at room temperature is not advised. For frequent use, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the triphosphate chain.

pH Stability

This compound is typically supplied in a buffer with a pH of 7.5. The AMCA fluorophore itself is reported to have pH-independent fluorescence in a range of pH 4 to 10. However, the triphosphate chain of the dUTP moiety is susceptible to acid-catalyzed hydrolysis at lower pH values. Therefore, maintaining a slightly alkaline pH (around 7.5-8.0) is crucial for its long-term stability in solution.

Photostability

A key feature of the AMCA dye is its resistance to photobleaching. However, like all fluorescent molecules, prolonged and intense exposure to light, especially UV light, can lead to photodegradation. It is imperative to protect this compound solutions from light.

Recommendations for Handling:

-

Store in dark or amber-colored tubes.

-

Minimize exposure to ambient light during experimental procedures.

-

When possible, work in a low-light environment.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from the structure of dUTP and the AMCA dye. The primary points of vulnerability are the triphosphate chain and the fluorescent dye.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific laboratory capabilities and requirements.

Protocol for Assessing Thermal Stability

This protocol evaluates the stability of this compound at various temperatures over time.

Methodology:

-

Prepare aliquots of this compound solution (e.g., 1 mM in 10 mM Tris-HCl, pH 7.5).

-

Store the aliquots at different temperatures: -80°C (control), -20°C, 4°C, and room temperature (20-25°C).

-

At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each temperature.

-

Analyze the integrity of the this compound using the following methods:

-

HPLC Analysis: Use a suitable ion-exchange or reverse-phase HPLC method to separate and quantify the intact this compound from its potential degradation products (e.g., AMCA-6-dUDP, AMCA-6-dUMP).

-

Functional Assay: Incorporate the stored this compound into a standard enzymatic reaction (e.g., PCR or nick translation) and compare the labeling efficiency to a fresh or -80°C stored control.

-

Fluorimetry: Measure the fluorescence intensity of the solution to assess the integrity of the AMCA fluorophore.

-

Protocol for Assessing Photostability

This protocol is based on the ICH Q1B guidelines for photostability testing and is designed to evaluate the effect of light exposure.

Methodology:

-

Prepare two sets of this compound aliquots in clear, photochemically inert containers (e.g., quartz cuvettes or clear glass vials).

-

Wrap one set of aliquots completely in aluminum foil to serve as dark controls.

-

Expose both sets of samples to a light source that provides a combination of visible and UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Maintain a constant temperature during the exposure period.

-

After the exposure period, analyze the light-exposed samples and the dark controls using HPLC, a functional assay, and fluorimetry as described in the thermal stability protocol.

-

Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.

Caption: Experimental workflow for photostability testing.

Chemical Structure of this compound

The structure of this compound consists of a 2'-deoxyuridine triphosphate molecule modified at the C5 position of the pyrimidine ring with an aminomethylcoumarin (AMCA) fluorophore via a six-atom linker.

Caption: Schematic structure of this compound.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the long-term stability and performance of this compound, leading to more reliable and reproducible experimental results. For critical applications, it is always recommended to perform in-house stability testing under the specific conditions of use.

References

Methodological & Application

Application Notes and Protocols for AMCA-6-dUTP Nick Translation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nick translation is a widely used enzymatic method to label DNA probes for various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and blotting techniques. This process utilizes the concerted action of DNase I and DNA Polymerase I to introduce single-stranded "nicks" in a double-stranded DNA template and subsequently replace existing nucleotides with labeled analogs. AMCA-6-dUTP (Aminomethylcoumarin-6-2'-deoxyuridine-5'-triphosphate) is a blue fluorescently labeled nucleotide that can be incorporated into DNA probes via nick translation, enabling their detection with fluorescence microscopy.

These application notes provide a detailed protocol for the enzymatic labeling of DNA with this compound using the nick translation method. The protocol covers the preparation of reagents, the labeling reaction, and the purification of the labeled probe. Additionally, quantitative data and troubleshooting guidelines are provided to assist researchers in achieving optimal labeling efficiency and probe performance.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound nick translation protocol.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration in Reaction |

| DNA Template | 1 µg/µL | 20 ng/µL |

| 10x Nick Translation Buffer | 10x | 1x |

| dNTP Mix (dATP, dCTP, dGTP) | 10 mM each | 0.2 mM each |

| dTTP | 10 mM | 0.1 mM |

| This compound | 1 mM | 0.05 mM |

| DNase I | 1 U/µL | 0.01 - 0.1 U/µL (titration recommended) |

| DNA Polymerase I | 10 U/µL | 0.2 U/µL |

Table 2: Recommended this compound to dTTP Ratios

| Application | This compound:dTTP Ratio |

| Standard FISH Probes | 1:2 to 1:4 |

| High-Density Labeling | 1:1 |

Table 3: Expected Outcomes and Quality Control

| Parameter | Expected Result | Quality Control Method |

| Labeled Probe Size | 200 - 800 bp smear | Agarose Gel Electrophoresis |

| Labeling Efficiency | 10-30 dyes per 1000 bp | Spectrophotometry (A260/A350 ratio) |

| Probe Concentration | > 20 ng/µL | Spectrophotometry (A260) |

Experimental Protocols

Materials and Reagents

-

DNA template (e.g., plasmid, BAC, fosmid, or purified PCR product)

-

This compound (1 mM solution)

-

Deoxynucleotide (dNTP) set (dATP, dCTP, dGTP, dTTP at 10 mM each)

-

DNase I (RNase-free)

-

DNA Polymerase I

-

10x Nick Translation Buffer (0.5 M Tris-HCl, pH 7.8, 50 mM MgCl₂, 500 µg/mL BSA)

-

0.5 M EDTA, pH 8.0

-

Nuclease-free water

-

DNA purification kit (e.g., spin column-based)

-

Agarose gel electrophoresis system

-

Spectrophotometer (e.g., NanoDrop)

Protocol: this compound Nick Translation

1. Preparation of Reagents:

-

dNTP Mix (without dTTP): Prepare a 10 mM mix of dATP, dCTP, and dGTP.

-

Working dNTP/AMCA-6-dUTP Mix: Prepare a working solution containing dATP, dCTP, dGTP, dTTP, and this compound at the desired final concentrations (see Table 1). For a standard reaction, a 1:2 ratio of this compound to dTTP is recommended.

-

DNase I Dilution: Prepare a fresh dilution of DNase I in 1x Nick Translation Buffer. The optimal concentration of DNase I should be determined empirically by performing a titration experiment to achieve the desired probe size.

2. Nick Translation Reaction Setup:

Assemble the following reaction components in a sterile microcentrifuge tube on ice:

| Component | Volume (for a 50 µL reaction) |

| DNA Template (1 µg) | 1 µL |

| 10x Nick Translation Buffer | 5 µL |

| Working dNTP/AMCA-6-dUTP Mix | 5 µL |

| Diluted DNase I | X µL (variable, for titration) |

| DNA Polymerase I (10 U/µL) | 1 µL |

| Nuclease-free water | to 50 µL |

3. Incubation:

-

Mix the reaction gently by pipetting up and down.

-

Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to optimize probe size. Longer incubation times will result in smaller probe fragments.

4. Reaction Termination:

-

Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.

-

Heat the reaction at 65°C for 10 minutes to inactivate the enzymes.

5. Labeled Probe Purification:

-

Purify the this compound labeled probe from unincorporated nucleotides using a spin column-based DNA purification kit according to the manufacturer's instructions.

-

Elute the purified probe in a suitable buffer (e.g., TE buffer or nuclease-free water).

6. Quality Control of the Labeled Probe:

-

Probe Size Analysis: Run a small aliquot (e.g., 1-2 µL) of the purified probe on a 1-1.5% agarose gel to verify the size distribution. A smear of fragments between 200 and 800 bp is typically desired for FISH probes.[1]

-

Quantification and Labeling Efficiency:

-

Measure the absorbance of the purified probe at 260 nm (for DNA concentration) and 350 nm (for AMCA concentration) using a spectrophotometer.

-

Calculate the DNA concentration.

-

The ratio of A350 to A260 can be used to estimate the labeling efficiency.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound nick translation.

Caption: Mechanism of nick translation for DNA labeling.

References

Application Notes and Protocols for Optimal Labeling with AMCA-6-dUTP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of AMCA-6-dUTP in common molecular biology applications, including Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) for apoptosis detection, DNA labeling by PCR, and Nick Translation. The optimal concentration of this compound is critical for achieving high labeling efficiency and low background. The following sections offer recommended starting concentrations and detailed methodologies that can be optimized for specific experimental needs.

Data Presentation: Recommended Starting Concentrations for this compound

The following table summarizes the recommended starting concentrations and ratios for this compound in various labeling applications. It is crucial to note that these are starting points, and empirical optimization is highly recommended for each specific application and experimental setup to achieve the best results.[1]

| Application | Key Parameter | Recommended Starting Concentration/Ratio | Notes |

| TUNEL Assay | Final Concentration | 1 - 10 µM | The optimal concentration should be determined empirically by titrating this compound. |

| PCR Labeling | Ratio of this compound to dTTP | 1:3 to 1:4 (e.g., 50 µM this compound: 150 µM dTTP) | The total dNTP concentration should typically be 200 µM for each nucleotide. |

| Nick Translation | Ratio of this compound to dTTP | 1:2 to 1:1 (e.g., 10 µM this compound: 20 µM dTTP to 15 µM this compound: 15 µM dTTP) | The ratio can be adjusted based on the desired labeling density. |

Experimental Protocols and Methodologies

TUNEL Assay for Apoptosis Detection

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. This protocol provides a general framework for incorporating this compound to label the 3'-hydroxyl ends of fragmented DNA.

Materials:

-

This compound (1 mM stock solution)

-

Terminal deoxynucleotidyl Transferase (TdT) and TdT Reaction Buffer

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

-

DNase I (for positive control)

-

Nuclease-free water

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Sample Preparation: Prepare cells or tissue sections on slides as per standard protocols.

-

Fixation: Fix the samples in 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the samples with Permeabilization Solution for 2-15 minutes at room temperature. The time may need to be optimized depending on the cell or tissue type.

-

Washing: Wash the samples three times with PBS for 5 minutes each.

-

Equilibration: Equilibrate the samples in TdT Reaction Buffer for 10-30 minutes at room temperature.

-

TUNEL Reaction Mixture Preparation: Prepare the TUNEL reaction mixture immediately before use. For a 50 µL reaction:

-

TdT Reaction Buffer: 10 µL

-

TdT Enzyme: 1 µL

-

This compound (1 mM stock): 0.5 µL (for a final concentration of 10 µM, adjust as needed for optimization)

-

Nuclease-free water: to a final volume of 50 µL

-

-

Labeling Reaction: Remove the equilibration buffer and add the TUNEL reaction mixture to the samples. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Termination of Reaction: Wash the samples three times with PBS for 5 minutes each to stop the reaction.

-

Counterstaining (Optional): Counterstain with a nuclear stain like DAPI or Propidium Iodide if desired.

-

Mounting: Mount the slides with an antifade mounting medium.

-

Visualization: Visualize the samples using a fluorescence microscope with the appropriate filter set for AMCA (Excitation/Emission: ~350/450 nm).

Controls:

-

Positive Control: Treat a slide with DNase I (1 µg/mL) for 10-30 minutes at room temperature after permeabilization to induce DNA breaks.

-

Negative Control: Prepare a slide by omitting the TdT enzyme from the TUNEL reaction mixture.

References

Application Notes and Protocols for AMCA-6-dUTP/dTTP Ratio in PCR Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AMCA-6-dUTP for the labeling of PCR products. The protocols detailed below are intended to serve as a starting point for optimization in various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based assays.

Introduction

This compound (5-(6-Aminocaproyl)aminoallyl-2'-deoxyuridine-5'-triphosphate) is a modified deoxyuridine triphosphate that contains a primary amine group. This functional group allows for the post-PCR covalent attachment of amine-reactive fluorescent dyes, such as NHS-esters. The incorporation of this compound in place of dTTP during PCR results in a DNA probe that is uniformly labeled along its length. The key to successful labeling is to find the optimal ratio of this compound to dTTP that balances high incorporation of the modified nucleotide with efficient PCR amplification. Complete substitution of dTTP with this compound can inhibit the PCR reaction.[1][2] Therefore, empirical determination of the ideal ratio is crucial for each specific application and target sequence.

Data Presentation: Recommended Starting Ratios for Optimization

The optimal ratio of this compound to dTTP is a compromise between labeling density and PCR product yield. Higher ratios of this compound lead to denser labeling but can decrease amplification efficiency. The following table provides recommended starting ratios for optimizing your PCR labeling experiment. It is highly recommended to test a range of ratios to determine the best conditions for your specific template, primers, and polymerase.[2]

| This compound:dTTP Ratio | Recommended Application/Goal | Expected Outcome | Considerations |

| 1:3 | Standard labeling for most applications, initial optimization | Good balance of labeling and PCR yield. | A good starting point for most experiments. |

| 1:1 | Higher density labeling for applications requiring stronger signal | Increased fluorescence signal. | May see a slight decrease in PCR product yield. |

| 3:1 | High-density labeling for sensitive detection methods | Maximum incorporation of the label for the brightest signal. | Significant reduction in PCR product yield is possible. Further optimization of MgCl₂ and polymerase concentrations may be required. |

| 1:0 (100% this compound) | Not generally recommended | PCR inhibition is highly likely, resulting in low or no product.[1][2] | May work for very short amplicons or with specialized polymerases, but requires extensive optimization. |

Experimental Protocols

This section provides a detailed protocol for incorporating this compound into a PCR product, followed by fluorescent labeling.

Part 1: PCR with this compound Incorporation

This protocol is a general guideline and should be optimized for your specific target and PCR conditions.

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

10X PCR buffer (with or without MgCl₂)

-

MgCl₂ solution (if not in buffer)

-

dNTP mix (containing dATP, dCTP, dGTP at 10 mM each)

-

dTTP (10 mM)

-

This compound (1 mM)

-

Nuclease-free water

Procedure:

-

Prepare a dNTP/AMCA-6-dUTP Mix: Prepare a working stock of your desired this compound:dTTP ratio. For example, to prepare a 1:3 ratio mix:

-

10 µL of 1 mM this compound

-

3 µL of 10 mM dTTP

-

Adjust volumes as needed for your reaction scale.

-

-

Set up the PCR Reaction: Assemble the following components in a PCR tube on ice. The final volume is 50 µL.

| Component | Volume | Final Concentration |

| 10X PCR Buffer | 5 µL | 1X |

| MgCl₂ (50 mM) | 1.5 µL | 1.5 mM (optimize as needed) |

| dNTP mix (10 mM each of dATP, dCTP, dGTP) | 1 µL | 200 µM each |

| This compound/dTTP mix (from step 1) | 2 µL | e.g., 50 µM this compound / 150 µM dTTP for a 1:3 ratio |

| Forward Primer (10 µM) | 1 µL | 0.2 µM |

| Reverse Primer (10 µM) | 1 µL | 0.2 µM |

| DNA Template | X µL | 1-100 ng |

| Thermostable DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 Units |

| Nuclease-free water | to 50 µL |

-

Perform Thermal Cycling: The following cycling conditions are a starting point and should be optimized for your primers and template.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30 sec | 30-35 |

| Annealing | 55-65°C | 30 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ |

-

Analyze PCR Product: Run a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to verify the size and yield of the amplicon.

Part 2: Purification of Aminoallyl-Modified PCR Product

It is crucial to remove unincorporated this compound and dNTPs before proceeding to the labeling step.

Materials:

-

PCR purification kit (e.g., spin column-based)

-

Nuclease-free water or elution buffer

Procedure:

-

Follow the manufacturer's protocol for the chosen PCR purification kit.

-

Elute the purified aminoallyl-DNA in a low-salt buffer or nuclease-free water.

Part 3: Labeling of Aminoallyl-DNA with an Amine-Reactive Dye

Materials:

-

Purified aminoallyl-DNA

-

Amine-reactive fluorescent dye (e.g., NHS-ester) dissolved in DMSO

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

Procedure:

-

Prepare the Labeling Reaction:

-

To the purified aminoallyl-DNA, add the labeling buffer.

-

Add the amine-reactive dye solution. The amount of dye will depend on the amount of DNA and the desired labeling efficiency. A 10-20 fold molar excess of dye to incorporated aminoallyl-dUTP is a good starting point.

-

-

Incubate: Incubate the reaction in the dark at room temperature for 1-2 hours, or overnight at 4°C.

-

Purify the Labeled Probe: Remove the unreacted dye using a suitable purification method, such as a different PCR purification kit, ethanol precipitation, or gel filtration.

-

Determine Labeling Efficiency (Optional): The degree of labeling can be determined by measuring the absorbance of the DNA (at 260 nm) and the dye (at its specific excitation maximum) using a spectrophotometer.

Visualizations

Caption: Workflow for PCR labeling with this compound.

Caption: Effect of this compound/dTTP ratio on labeling and yield.

References

Enzymatic Incorporation of AMCA-6-dUTP: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic incorporation of AMCA-6-dUTP into DNA. This compound is a derivative of deoxyuridine triphosphate conjugated to the blue fluorescent dye, Aminomethylcoumarin Acetate (AMCA). This modified nucleotide can be used to generate fluorescently labeled DNA probes for a variety of molecular biology applications.

Introduction

This compound is a valuable reagent for generating blue fluorescent DNA probes. It serves as a substrate for various DNA polymerases and can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). The resulting fluorescently labeled DNA is suitable for use in techniques such as fluorescence in situ hybridization (FISH), microarray analysis, and other applications requiring fluorescent DNA detection. AMCA exhibits an excitation maximum at approximately 350 nm and an emission maximum around 450 nm.[1][2] It is a bright and photostable fluorophore, though its blue emission is less readily detected by the human eye, making it well-suited for multicolor experiments with minimal spectral overlap with green and red fluorophores.[3][4]

Principle of Enzymatic Incorporation

The enzymatic incorporation of this compound relies on the ability of DNA polymerases to recognize and incorporate this modified nucleotide into a growing DNA strand opposite an adenine base in a template. The AMCA dye is attached to the C5 position of the uridine base via a six-atom linker, which minimizes interference with the polymerase's activity.[1] Common methods for enzymatic incorporation include Polymerase Chain Reaction (PCR) and Nick Translation.

Applications

This compound labeled probes are primarily used in:

-

Fluorescence In Situ Hybridization (FISH): Labeled probes can be hybridized to specific DNA sequences in chromosomes, cells, and tissues for visualization and localization.

-

Microarray Analysis: Fluorescently labeled cDNA or cRNA can be hybridized to microarrays for gene expression profiling.

-

DNA Mapping and Sizing: End-labeling of DNA fragments with fluorescent nucleotides allows for precise sizing and mapping.

Data Presentation

Spectroscopic Properties of AMCA

| Property | Wavelength (nm) |

| Maximum Excitation (λexc) | ~350 |

| Maximum Emission (λem) | ~450 |

Data sourced from various suppliers and publications.

Comparative Efficiency of DNA Polymerases with Modified dUTPs

The efficiency of incorporating modified nucleotides can vary significantly between different DNA polymerases. The following table summarizes the relative amplification efficiency of different polymerases when a portion of dTTP is replaced with a modified dUTP. While this data is for C5-modified dUTPs in general, it provides a strong indication of polymerase suitability for this compound.

| DNA Polymerase Family | DNA Polymerase | Relative PCR Efficiency with Modified dUTPs (% of dTTP) | Key Characteristics |

| A Family | Taq | ~50% | Lacks 3'-5' exonuclease (proofreading) activity. Generally more tolerant of modified dNTPs than proofreading enzymes. |

| Tth | Similar to Taq | Thermostable, lacks proofreading activity. | |

| B Family | Pfu | ~10-25% | High-fidelity with 3'-5' exonuclease activity. Generally less efficient at incorporating modified dNTPs. |

| Vent | ~15% | Possesses 3'-5' exonuclease activity. | |

| Vent (exo-) | High Efficiency | Lacks the 3'-5' exonuclease domain, leading to significantly better incorporation of modified dUTPs. | |

| Deep Vent (exo-) | High Efficiency | Similar to Vent (exo-), lacks proofreading activity. |

This table presents synthesized data from studies comparing various thermostable polymerases. The exact efficiency can depend on the specific modification and reaction conditions. For optimal incorporation of this compound, a non-proofreading polymerase like Taq or an exonuclease-minus B-family polymerase such as Vent (exo-) is recommended.

Experimental Protocols

Important Precaution: this compound is light-sensitive. All steps involving this reagent should be performed in low-light conditions or in the dark.

Protocol 1: DNA Labeling by PCR

This protocol is suitable for generating fluorescently labeled DNA from a specific template.

5.1.1. Materials

-

DNA Template (plasmid, BAC, or genomic DNA)

-

Forward and Reverse Primers

-

Thermostable DNA Polymerase (e.g., Taq or Vent (exo-))

-

10X PCR Buffer

-

dNTP Mix (10 mM each of dATP, dCTP, dGTP)

-

dTTP (10 mM)

-

This compound (1 mM)

-

Nuclease-free water

5.1.2. Procedure

-

Set up the PCR reaction: On ice, combine the following in a PCR tube:

| Component | Volume (for 50 µL reaction) | Final Concentration |

| 10X PCR Buffer | 5 µL | 1X |

| dNTP Mix (10 mM each dATP, dCTP, dGTP) | 1 µL | 200 µM each |

| dTTP (10 mM) | 0.75 µL | 150 µM |

| This compound (1 mM) | 2.5 µL | 50 µM |

| Forward Primer (10 µM) | 2 µL | 0.4 µM |

| Reverse Primer (10 µM) | 2 µL | 0.4 µM |

| DNA Template | 1-100 ng | Varies |

| DNA Polymerase | 1-2.5 units | Varies |

| Nuclease-free water | to 50 µL | - |

-

Perform PCR amplification: Use a thermal cycler with the following general parameters, adjusting as needed for your specific primers and template.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 94°C | 2 min | 1 |

| Denaturation | 94°C | 30 sec | 30-35 |

| Annealing | 5°C below primer Tm | 30 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5 min | 1 |

| Hold | 4°C | ∞ |

-

Analyze the PCR product: Run a small aliquot (5-10 µL) of the reaction on an agarose gel to verify the size and yield of the labeled product. The fluorescent product should be visible under UV illumination without the need for DNA-intercalating dyes.

Protocol 2: DNA Labeling by Nick Translation

This method is used to label an entire plasmid or other large DNA fragment.

5.2.1. Materials

-

High-quality DNA (1 µg)

-

Nick Translation Mix (containing DNA Polymerase I and DNase I) or individual enzymes

-

10X Nick Translation Buffer

-

dNTP Mix (0.5 mM each of dATP, dCTP, dGTP)

-

dTTP (0.5 mM)

-

This compound (1 mM)

-

0.5 M EDTA

-

Nuclease-free water

5.2.2. Procedure

-

Set up the Nick Translation reaction: Combine the following in a microcentrifuge tube:

| Component | Volume (for 50 µL reaction) | Final Concentration |

| DNA | 1 µg | 20 ng/µL |

| 10X Nick Translation Buffer | 5 µL | 1X |

| dNTP Mix (0.5 mM each dATP, dCTP, dGTP) | 4 µL | 40 µM each |

| dTTP (0.5 mM) | 2 µL | 20 µM |

| This compound (1 mM) | 5 µL | 100 µM |

| Nick Translation Enzyme Mix | Varies | Varies |

| Nuclease-free water | to 50 µL | - |

-

Incubate: Incubate the reaction at 15°C for 90 minutes to 2 hours. The optimal time may vary.

-

Stop the reaction: Add 5 µL of 0.5 M EDTA and heat to 65°C for 10 minutes to inactivate the enzymes.

-

Determine probe size: Run a small aliquot on an agarose gel. The labeled fragments should typically be in the range of 200-500 base pairs for use in FISH.

Purification of Labeled Probes

It is crucial to remove unincorporated this compound from the labeling reaction to reduce background in downstream applications.

5.3.1. Ethanol Precipitation

-

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the labeling reaction.

-

Add 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed for 15-30 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the pellet with 70% ethanol.

-

Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

5.3.2. Column Purification

Commercially available PCR purification or gel filtration columns can be used according to the manufacturer's instructions. These are often more efficient at removing unincorporated nucleotides.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Inhibition by this compound | Decrease the concentration of this compound and increase the concentration of dTTP. Optimize the ratio. |

| Suboptimal PCR conditions | Optimize annealing temperature, extension time, and template/primer concentrations. | |

| Inefficient polymerase | Use a polymerase known to be efficient with modified dNTPs, such as an exo- variant. | |

| High background in FISH/microarray | Unincorporated this compound | Ensure thorough purification of the labeled probe. Consider a second round of ethanol precipitation or use a purification column. |

| Probe is too small/degraded | Check the integrity of the labeled probe on an agarose gel. Adjust nick translation incubation time if necessary. | |

| Weak fluorescent signal | Low incorporation efficiency | Increase the ratio of this compound to dTTP (within optimal limits). Increase the number of PCR cycles. |

| Photobleaching | Minimize exposure of the labeled probe and hybridized samples to light. |

Visualizations

References

Revolutionizing Cellular Imaging: A Guide to Multicolor FISH using AMCA-6-dUTP

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the principles and protocols of multicolor Fluorescence In Situ Hybridization (FISH) utilizing AMCA-6-dUTP for the detection of specific nucleic acid sequences. AMCA (Aminomethylcoumarin Acetate) is a blue fluorescent dye that, when conjugated to dUTP, can be enzymatically incorporated into DNA probes. Its distinct spectral properties make it an excellent choice for multicolor FISH experiments in combination with green and red fluorophores, enabling the simultaneous visualization of multiple targets within a single cell.

Key Fluorophore Properties

The selection of appropriate fluorophores is critical for successful multicolor FISH. The following table summarizes the key spectral properties of AMCA and commonly used partner fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color | Quantum Yield | Photostability |

| AMCA | ~346-352 | ~440-452 | Blue | Moderate | Moderate |

| Alexa Fluor 350 | ~346 | ~442 | Blue | High | High |

| FITC (Fluorescein) | ~495 | ~519 | Green | High | Low to Moderate |

| TRITC (Tetramethylrhodamine) | ~550 | ~573 | Red | Moderate | Moderate |

Note: Quantum yield and photostability are relative comparisons. Actual performance can vary depending on experimental conditions, including the mounting medium and illumination source. Alexa Fluor 350 is a more photostable alternative to AMCA.[1][2]

Applications of Multicolor FISH with AMCA

Multicolor FISH with AMCA-labeled probes has a wide range of applications in research and drug development, including:

-

Gene Mapping and Chromosome Identification: Simultaneously mapping multiple genes to their chromosomal locations.

-

Detection of Chromosomal Aberrations: Identifying translocations, deletions, and amplifications associated with various cancers and genetic disorders.[3][4]

-

Interphase Cytogenetics: Analyzing chromosomal abnormalities in non-dividing cells, which is particularly useful for tumor samples.

-

Co-localization Studies: Investigating the spatial relationship between different nucleic acid sequences within the nucleus.

Experimental Protocols

This section provides detailed protocols for probe labeling, multicolor FISH, and image acquisition.

I. Probe Labeling with this compound

DNA probes can be labeled with this compound using either nick translation or Polymerase Chain Reaction (PCR).

A. Nick Translation

This method introduces nicks into the DNA backbone, followed by the incorporation of labeled nucleotides by DNA polymerase I.

Materials:

-

DNA probe (plasmid, BAC, or cosmid DNA)

-

This compound

-

Nick Translation Enzyme Mix (DNA Polymerase I and DNase I)

-

10X Nick Translation Buffer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Nuclease-free water

-

Ethanol (70% and 100%)

-

3 M Sodium Acetate

Protocol:

-

In a microcentrifuge tube, combine the following:

-

1 µg of DNA probe

-

5 µL of 10X Nick Translation Buffer

-

1 µL of dNTP mix (10 mM each of dATP, dCTP, dGTP; 5 mM dTTP)

-

1 µL of this compound (1 mM)

-

5 µL of Nick Translation Enzyme Mix

-

Nuclease-free water to a final volume of 50 µL

-

-

Mix gently and incubate at 15°C for 2-4 hours.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Precipitate the labeled probe by adding 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C.

-

Wash the pellet with 70% ethanol and air dry.

-

Resuspend the labeled probe in an appropriate volume of hybridization buffer.

B. PCR Labeling

This compound can be incorporated into DNA probes during PCR amplification.

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA Polymerase

-

10X PCR Buffer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

This compound

-

Nuclease-free water

Protocol:

-

Set up the PCR reaction as follows:

-

10-100 ng of DNA template

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

5 µL of 10X PCR Buffer

-

1 µL of dNTP mix (10 mM each of dATP, dCTP, dGTP; 6.5 mM dTTP)

-

3.5 µL of this compound (1 mM)

-

0.5 µL of Taq DNA Polymerase

-

Nuclease-free water to a final volume of 50 µL

-

-

Perform PCR using an optimized thermal cycling protocol for your specific template and primers.

-

Purify the PCR product using a PCR purification kit or ethanol precipitation.

II. Multicolor FISH Protocol

This protocol outlines the steps for a three-color FISH experiment using AMCA (blue), FITC (green), and TRITC (red) labeled probes.

Materials:

-

Labeled probes (AMCA, FITC, TRITC)

-

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

-

Wash buffers (e.g., 50% formamide/2x SSC, 0.1x SSC)

-

DAPI or Hoechst counterstain

-

Antifade mounting medium[5]

-

Coverslips

-

Rubber cement

Protocol:

-

Slide Preparation: Prepare metaphase or interphase cell spreads on slides.

-

Pretreatment:

-

Treat slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove cellular RNA.

-

Wash slides in 2x SSC.

-

Digest with pepsin (0.005% in 10 mM HCl) for 5-10 minutes at 37°C to permeabilize the cells.

-

Wash in PBS.

-

Fix in 1% formaldehyde in PBS for 10 minutes.